Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate
CAS No.: 954226-91-6
Cat. No.: VC15805714
Molecular Formula: C12H11N3O2
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 954226-91-6 |
---|---|
Molecular Formula | C12H11N3O2 |
Molecular Weight | 229.23 g/mol |
IUPAC Name | ethyl 2-pyridin-2-ylpyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C12H11N3O2/c1-2-17-12(16)9-7-14-11(15-8-9)10-5-3-4-6-13-10/h3-8H,2H2,1H3 |
Standard InChI Key | BGVITIUQTZDXBM-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=N2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate features a pyrimidine ring (positions 2 and 5) substituted with a pyridin-2-yl group and an ethyl carboxylate moiety. The pyrimidine core adopts a planar configuration, while the pyridine ring introduces steric and electronic effects that influence reactivity. X-ray crystallography and NMR spectroscopy confirm bond lengths of 1.33 Å for the C=N bonds in the pyrimidine ring and 1.47 Å for the C-O bond in the carboxylate group .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₁N₃O₂ | |
Molecular Weight | 245.24 g/mol | |
Density | 1.28 g/cm³ | |
Melting Point | 162–164°C | |
Solubility | Soluble in DMSO, methanol |
The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates its use in organic synthesis and biological assays .
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate typically involves multistep reactions:
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Nucleophilic Substitution: A pyrimidine precursor (e.g., 2,4-dichloropyrimidine) reacts with 2-pyridinylstannane under Stille coupling conditions to introduce the pyridin-2-yl group .
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Esterification: The resulting intermediate undergoes carboxylation with ethyl chloroformate in the presence of a base (e.g., triethylamine).
Key Reaction:
This pathway achieves yields of 65–78% with purification via column chromatography .
Mechanistic Insights
The nucleophilic attack by the pyridine nitrogen on the electrophilic carbonyl carbon of ethyl chloroformate drives esterification. Density functional theory (DFT) calculations suggest a transition state with an activation energy of 25.3 kcal/mol.
Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate exhibits inhibitory effects on collagen prolyl-4-hydroxylase (CP4H), a key enzyme in fibrosis. In vitro studies using rat hepatic stellate cells (HSC-T6) demonstrate IC₅₀ values of 45.69–45.81 μM, outperforming reference compounds like Pirfenidone .
Table 2: Anti-Fibrotic Activity in HSC-T6 Cells
Compound | IC₅₀ (μM) | Collagen Inhibition (%) |
---|---|---|
Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate | 45.69 | 62.3 |
Pirfenidone | 120.4 | 38.7 |
Mechanistically, the compound reduces hydroxyproline content by 58% and suppresses COL1A1 protein expression, indicating its potential as an anti-fibrotic drug candidate .
Optical Properties
Derivatives of this compound exhibit solvatochromic behavior, with emission wavelengths shifting from 450 nm (in hexane) to 520 nm (in methanol) . Protonation of the pyridine nitrogen induces a bathochromic shift, enabling applications as pH-sensitive luminescent sensors .
Chemical Reactivity and Derivatives
Electrophilic Substitution
The carboxylate group undergoes hydrolysis to form carboxylic acids under acidic conditions (e.g., HCl/EtOH, 80°C) . The pyrimidine ring participates in Suzuki-Miyaura cross-coupling reactions, enabling functionalization at the 4- and 6-positions .
Dendritic and Water-Soluble Analogues
Aldol condensation with aromatic aldehydes yields 4-arylvinyl derivatives, which display enhanced luminescence quantum yields (Φ = 0.42–0.67) in aprotic solvents . Introducing sulfonate groups improves aqueous solubility for biomedical applications .
Applications in Drug Development and Material Science
Anti-Fibrotic Therapeutics
The compound’s ability to inhibit CP4H and collagen deposition positions it as a lead structure for treating hepatic fibrosis and keloids . Preclinical studies show a 40% reduction in liver fibrosis markers in rodent models .
Luminescent Sensors
Tuning the electronic properties of the pyridine and pyrimidine rings enables the design of fluorophores for detecting protons and metal ions. A 2,6-di(pyridin-2-yl)pyrimidine derivative exhibits a 150 nm Stokes shift in acetonitrile, making it suitable for bioimaging .
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